WAY-855

EAAT2 inhibitor GLT-1 glutamate transporter subtype selectivity

Selective EAAT2 (GLT-1) inhibitor (IC50 2.2 μM) with ~11-fold selectivity over EAAT3 and minimal EAAT1 inhibition. Rigid tricyclic scaffold. Nonsubstrate mechanism avoids glutamate exchange. Demonstrated minimal neurotoxicity in hippocampal slice cultures (100 μM) and in vivo, enabling chronic studies. Ideal for ex vivo/in vitro glutamate uptake assays and as a negative control for mGluR activity.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Cat. No. B1683283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-855
Synonyms3-aminotricyclo(2.2.1.02.6)heptane-1,3-dicarboxylic acid
WAY-855
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1C2CC3(C1C3C2(C(=O)O)N)C(=O)O
InChIInChI=1S/C9H11NO4/c10-9(7(13)14)3-1-4-5(9)8(4,2-3)6(11)12/h3-5H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4-,5+,8+,9+/m0/s1
InChIKeyKETJIAAJBCULKI-DPPUOXHASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(1R,2R,3R,4S,6S)-3-Aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic Acid (WAY-855): A Rigid Glutamate Analog for EAAT2 Transporter Research and Procurement


(1R,2R,3R,4S,6S)-3-Aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid (also designated WAY-855) is a conformationally constrained, tricyclic amino acid analog of L-glutamate that functions pharmacologically as a novel, nonsubstrate inhibitor of high-affinity glutamate uptake [1]. Unlike broad-spectrum or substrate-type transport blockers, WAY-855 exhibits preferential inhibition of the CNS-predominant excitatory amino acid transporter subtype EAAT2 (GLT-1 in rodents), a selectivity profile that distinguishes it from conventional EAAT inhibitors [2].

Procurement Risk Alert: Why WAY-855 Cannot Be Substituted with Generic EAAT Inhibitors


Generic substitution of WAY-855 with alternative excitatory amino acid transporter (EAAT) inhibitors is scientifically unsound due to fundamental differences in transporter subtype selectivity, molecular mechanism of action, and consequent in vivo safety profiles. Broad-spectrum EAAT blockers such as DL-TBOA inhibit EAAT1, EAAT2, and EAAT3 with comparable potencies, leading to widespread disruption of glutamate homeostasis and pronounced excitotoxicity [1]. In contrast, WAY-855 exhibits an EAAT2-preferring inhibition profile (IC50 2.2 μM for EAAT2 vs. 24.5 μM for EAAT3 and ~100 μM for EAAT1) and acts as a pure nonsubstrate inhibitor, meaning it does not undergo transporter-mediated exchange that could exacerbate glutamate release [2]. These mechanistic distinctions translate directly into divergent neurotoxicity outcomes: while TBOA causes substantial neuronal death in hippocampal slice cultures and in vivo, WAY-855 produces only marginal damage even at higher concentrations [1]. Consequently, for applications requiring selective interrogation of EAAT2 function or where avoidance of excitotoxic confounding is paramount, substitution with a generic EAAT inhibitor is contraindicated.

Quantitative Differentiation Evidence for WAY-855: Head-to-Head Comparisons vs. TBOA, DL-TBOA, and Other EAAT Inhibitors


EAAT2-Preferring Inhibition: IC50 Values Demonstrate Subtype Selectivity Over EAAT1 and EAAT3

WAY-855 demonstrates a preferential inhibition profile for the EAAT2 (GLT-1) transporter subtype. In mammalian cell lines expressing human EAATs, the IC50 for EAAT2 inhibition was 2.2 μM, while EAAT3 required a >10-fold higher concentration (IC50 24.5 μM) and EAAT1 was inhibited only by 50% at 100 μM [1]. This selectivity profile is distinct from the broad-spectrum inhibitor DL-TBOA, which exhibits comparable IC50 values across EAAT subtypes (EAAT1: 70 μM, EAAT2: 6 μM, EAAT3: 6 μM), yielding an EAAT2/EAAT3 selectivity ratio of ~1 .

EAAT2 inhibitor GLT-1 glutamate transporter subtype selectivity CNS transporter

Non-Substrate Inhibitor Mechanism: No Transporter Current or Heteroexchange Activity

WAY-855 acts as a pure nonsubstrate inhibitor, a mechanism verified by its failure to induce a transporter current when applied to EAAT-expressing Xenopus oocytes and its inability to exchange with accumulated [3H]D-aspartate in cortical synaptosomes [1]. This contrasts with substrate-type inhibitors such as L-trans-2,4-PDC, which are transported and can trigger reverse glutamate transport (heteroexchange), thereby confounding experimental interpretation of transporter blockade [2].

non-transportable inhibitor glutamate uptake blocker heteroexchange EAAT pharmacology

Marginal Neurotoxicity in Hippocampal Slices and In Vivo: Contrast with TBOA

In a direct comparative study, WAY-855 (100 μM, 120 h exposure) produced no significant neurotoxicity in organotypic hippocampal slice cultures, whereas TBOA, a broad-spectrum EAAT blocker, caused substantial neuronal death at concentrations producing similar overall glutamate uptake inhibition (10 and 30 μM, 24 h exposure) [1]. Additionally, intrahippocampal microinjection of WAY-855 (200 and 300 nmol) in vivo resulted in only marginal neuronal damage, while TBOA at much lower doses (20 and 200 nmol) killed the majority of CA1-4 pyramidal cells and dentate gyrus granule cells [1]. Simulated ischemia-induced neurotoxicity was not significantly exacerbated by WAY-855, in stark contrast to TBOA [1].

neuroprotection excitotoxicity hippocampal slice culture in vivo microinjection

Absence of Activity at Ionotropic Glutamate Receptors and mGluR4

WAY-855 failed to agonize or antagonize ionotropic glutamate receptors (iGluRs) in cultured hippocampal neurons, nor did it exhibit activity at human metabotropic glutamate receptor subtype 4 (mGluR4) expressed in stable cell lines [1]. This contrasts with certain conformationally constrained glutamate analogs such as LY354740, which is a potent and highly selective group II mGluR (mGlu2/3) agonist with no EAAT activity, demonstrating that the tricyclic scaffold of WAY-855 confers a distinct pharmacological profile [2].

receptor selectivity iGluR NMDA receptor AMPA receptor metabotropic glutamate receptor

Limited TAAR1 Agonist Activity: Species-Dependent EC50 Values

In functional cAMP accumulation assays, WAY-855 exhibited weak to moderate agonist activity at trace amine-associated receptor 1 (TAAR1), with pronounced species-dependent potency. At human TAAR1 expressed in HEK293 cells, the EC50 was >10,000 nM, indicating negligible activity [1]. At mouse TAAR1, the EC50 was 780 nM, representing a >12-fold higher potency [1]. This species-dependent TAAR1 activity is a property shared by certain other glutamate transporter modulators and should be considered when interpreting in vivo rodent data.

trace amine-associated receptor 1 TAAR1 off-target screening species selectivity

Competitive Inhibition Mechanism: Kinetic Characterization in Synaptosomes

WAY-855 inhibited D-aspartate uptake into rat cortical synaptosomes via a competitive mechanism, with potency comparable to that observed for inhibition of cloned human EAAT2 (IC50 ~2-3 μM range) [1]. Competitive inhibition indicates that WAY-855 binds to the substrate recognition site of EAAT2 without being transported, a mechanism that distinguishes it from noncompetitive or allosteric EAAT modulators that may alter transporter function through distinct binding sites.

competitive inhibition D-aspartate uptake synaptosomes EAAT2 pharmacology

Validated Research Applications for WAY-855 Based on Empirical Differentiation Evidence


Functional Dissection of EAAT2/GLT-1 Contributions to Glutamate Clearance in CNS Tissues

WAY-855 is optimally suited for ex vivo and in vitro studies requiring selective pharmacological blockade of the EAAT2 (GLT-1) transporter subtype without concomitant inhibition of EAAT1 (GLAST) or EAAT3 (EAAC1). Its ~11-fold selectivity for EAAT2 over EAAT3 (IC50 2.2 μM vs. 24.5 μM) and minimal EAAT1 inhibition at sub-100 μM concentrations enable concentration-response experiments that isolate EAAT2-mediated glutamate uptake in brain slice preparations, synaptosomes, and primary astrocyte cultures [1]. This selectivity is particularly valuable given that GLT-1 accounts for approximately 80% of total hippocampal glutamate uptake activity [2].

Chronic In Vivo Studies of EAAT2 Function Without Excitotoxic Confounding

The favorable neurotoxicity profile of WAY-855, demonstrated by its failure to cause significant neuronal death in hippocampal slice cultures (100 μM, 120 h) and its production of only marginal damage following intrahippocampal microinjection in vivo (200-300 nmol), enables chronic pharmacological interrogation of EAAT2 function that is not feasible with broad-spectrum EAAT inhibitors such as TBOA [2]. This property supports applications including long-term osmotic minipump infusion studies, repeated dosing paradigms, and investigations of EAAT2's role in neurodegenerative disease models where excitotoxicity would otherwise confound interpretation.

Development of EAAT2-Specific Pharmacological Tool Compounds via Structure-Activity Relationship Studies

As a novel structural chemotype in glutamate transporter pharmacology, WAY-855 serves as a valuable starting point for medicinal chemistry efforts aimed at developing EAAT2-selective pharmacological tools [1]. Its rigid tricyclic scaffold, which conformationally constrains the glutamate pharmacophore, provides a defined template for systematic modification to explore structure-activity relationships governing EAAT subtype selectivity [1]. The compound's clean profile with respect to ionotropic and metabotropic glutamate receptors further reduces the complexity of interpreting SAR outcomes [1].

Negative Control or Counter-Screen for mGluR Agonist Assays Using Conformationally Constrained Glutamate Analogs

WAY-855 can be employed as a negative control in assays designed to evaluate the activity of conformationally constrained glutamate analogs at metabotropic glutamate receptors. Its demonstrated lack of agonist or antagonist activity at iGluRs and human mGluR4, combined with its potent EAAT2 inhibitory activity, provides a clear differentiation from mGluR-active compounds such as LY354740 (a potent group II mGluR agonist) [1]. This application is relevant for screening cascades seeking to identify EAAT inhibitors that are devoid of mGluR activity, or conversely, for confirming the specificity of mGluR-targeting compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-855

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.